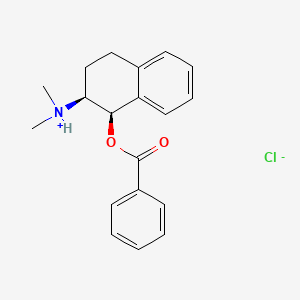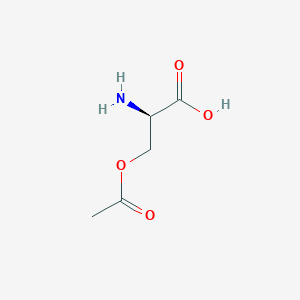
H-D-Ser(ac)-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Ser(ac)-oh, also known as D-Serine methyl ester hydrochloride, is a derivative of the amino acid serine. It is commonly used in biochemical research and has applications in various scientific fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ser(ac)-oh typically involves the esterification of D-serine. One common method is the reaction of D-serine with methanol in the presence of hydrochloric acid, resulting in the formation of D-Serine methyl ester hydrochloride . The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
H-D-Ser(ac)-oh undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to D-serine.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted serine derivatives .
Scientific Research Applications
H-D-Ser(ac)-oh has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: Research on this compound contributes to understanding neurological disorders and developing potential treatments.
Mechanism of Action
The mechanism of action of H-D-Ser(ac)-oh involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, influencing various metabolic pathways. Its effects are mediated through binding to active sites of enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
L-Serine: The natural isomer of serine, commonly found in proteins.
D-Serine: The non-methylated form of H-D-Ser(ac)-oh, used in similar research applications.
O-tert-Butyl-D-serine methyl ester hydrochloride: Another derivative of D-serine with a tert-butyl protecting group.
Uniqueness
This compound is unique due to its specific esterification, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and biochemical research, where precise modifications of serine are required .
Properties
Molecular Formula |
C5H9NO4 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2R)-3-acetyloxy-2-aminopropanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m1/s1 |
InChI Key |
VZXPDPZARILFQX-SCSAIBSYSA-N |
Isomeric SMILES |
CC(=O)OC[C@H](C(=O)O)N |
Canonical SMILES |
CC(=O)OCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



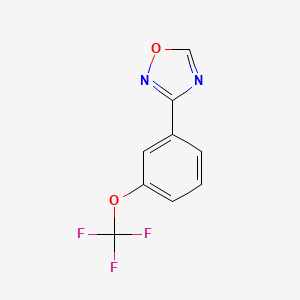
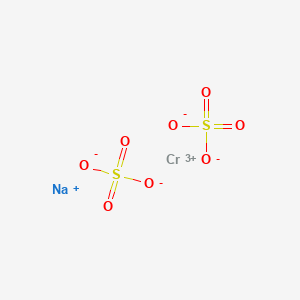
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B13732237.png)
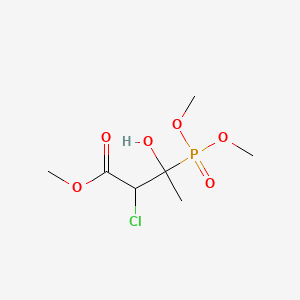
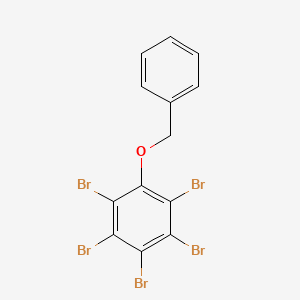
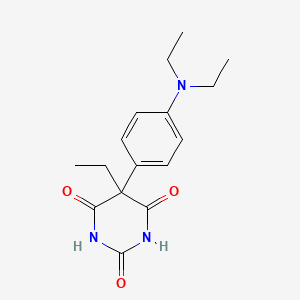
![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)


![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)


